Pent-4-ynal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

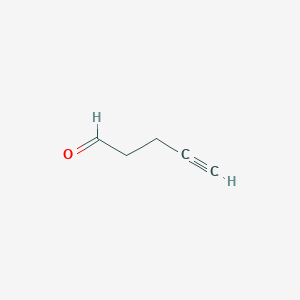

Pent-4-ynal is a chemical compound with the CAS Number: 18498-59-4 . Its molecular weight is 82.1 and its linear formula is C5H6O . It is stored in an inert atmosphere, under -20C . The physical form of Pent-4-ynal is liquid .

Molecular Structure Analysis

The Inchi Code of Pent-4-ynal is 1S/C5H6O/c1-2-3-4-5-6/h1,5H,3-4H2 . Unfortunately, the search results do not provide more detailed information about the molecular structure of Pent-4-ynal.It is shipped in a cold pack . Unfortunately, the search results do not provide more detailed information about the physical and chemical properties of Pent-4-ynal.

Aplicaciones Científicas De Investigación

Life Science Research

Pent-4-ynal could be used in various areas of life science research. It might be used as a reagent or intermediate in the synthesis of larger, more complex molecules used in biological research .

Material Science Research

In the field of material science, Pent-4-ynal could be used in the development of new materials. Its unique chemical properties might make it useful in the synthesis of novel polymers or other materials .

Chemical Synthesis Research

Pent-4-ynal could play a role in chemical synthesis research. It might be used as a building block in the synthesis of more complex chemical compounds. For example, it could be used in cyclization reactions, substitution reactions, etc., for the synthesis of compounds with specific structures and properties .

Chromatography Research

In chromatography research, Pent-4-ynal could potentially be used as a standard or a target compound in the development and testing of new chromatographic methods .

Analytical Research

Pent-4-ynal could be used in analytical research, possibly as a reference compound in various types of spectroscopic analysis, such as NMR, HPLC, LC-MS, UPLC & more .

Other Research Fields

In other research fields, Pent-4-ynal could be used in a variety of ways depending on the specific needs of the research. For example, it could be used in environmental science research to study its behavior and effects in different environmental conditions .

Safety and Hazards

Propiedades

IUPAC Name |

pent-4-ynal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-3-4-5-6/h1,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYVHZFRBJJWSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pent-4-ynal | |

Q & A

Q1: What makes 4-Pentynal particularly useful in organic synthesis?

A1: 4-Pentynal contains both an aldehyde group and a terminal alkyne group. These functional groups offer distinct reactivity profiles, allowing for diverse chemical transformations. [, , , , ] This versatility makes 4-Pentynal a valuable building block for constructing more complex molecules. For example, it can act as a substrate in reactions like the Sonogashira cross-coupling, which allows for the introduction of various aryl or vinyl groups onto the alkyne moiety. []

Q2: How can 4-Pentynal be utilized in the synthesis of cyclic compounds?

A2: Research demonstrates the successful application of 4-Pentynal in synthesizing cyclic compounds through [4+2] carbocyclization reactions. [, , ] These reactions, often catalyzed by transition metal complexes like rhodium(I), exploit the reactivity of both the aldehyde and alkyne groups in 4-Pentynal. For example, a cationic rhodium(I) complex can catalyze the [4+2] carbocyclization of 4-Pentynal with electron-deficient alkenes to form cyclohexanone derivatives. [] This reaction proceeds through a five-membered acylrhodium intermediate, highlighting the unique reactivity of 4-Pentynal in the presence of transition metal catalysts.

Q3: Are there computational studies investigating the reactivity of 4-Pentynal?

A3: Yes, theoretical studies employing computational methods like MP2 calculations have provided insights into the mechanisms of reactions involving 4-Pentynal. [] For instance, investigations into the intramolecular hydroacylation of 4-Pentynal catalyzed by cationic rhodium complexes have revealed the energetic preference for different reaction pathways. [] These calculations help to explain experimental observations and can guide the development of more efficient and selective catalytic systems.

Q4: Can 4-Pentynal be used to synthesize enantioenriched compounds?

A4: Yes, 4-Pentynal serves as a starting material in the synthesis of enantioenriched aza-proline derivatives. [] The synthesis involves the preparation of chiral α-hydrazino esters bearing an alkyne group derived from 4-Pentynal. These esters then undergo gold(I)-catalyzed 5-exo-dig cyclization, leading to the formation of the desired chiral aza-proline derivatives in good yields and with high enantiomeric purity. []

Q5: Has 4-Pentynal been used in the total synthesis of natural products?

A5: Yes, 4-Pentynal has been successfully employed in the total synthesis of (+)-Curacin A, a potent antiproliferative agent isolated from the cyanobacterium Lyngbya majuscula. [] The synthetic route utilizes 4-Pentynal as a key starting material, taking advantage of its reactivity in various transformations like asymmetric allylation, zirconation-iodination, and Wittig reactions to construct the complex structure of (+)-Curacin A. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2653673.png)

![4,7,8-Trimethyl-2-propyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2653674.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2653675.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2653676.png)

![3-fluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2653690.png)

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid](/img/structure/B2653691.png)

![4-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2653692.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2653694.png)